Virosine B
Overview
Description
Virosine B is a natural alkaloid isolated from the roots of the plant Securinega virosa. It is known for its unique chemical structure and potential applications in various scientific fields. The compound has garnered interest due to its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Virosine B involves several steps, starting from the extraction of the alkaloid from the roots of Securinega virosa. The compound can be isolated using standard extraction techniques followed by purification processes such as chromatography.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction from natural sources remains the primary method. Advances in synthetic chemistry may eventually lead to more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Virosine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Virosine B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactivity.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Virosine B involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Virosine B is part of a broader class of alkaloids known as Securinega alkaloids. Similar compounds include:
Securinine: Another alkaloid from the same plant, known for its neurological effects.
Flueggine A and C: Alkaloids with similar structural features and biological activities.
Securinol A: A compound with a similar core structure but different functional groups.
Uniqueness: this compound stands out due to its specific stereochemistry and the unique biological activities it exhibits. Its distinct configuration and the presence of certain functional groups differentiate it from other related alkaloids.
Biological Activity
Virosine B, a member of the securinega alkaloid family, has garnered attention for its diverse biological activities, including antiviral, antifungal, antiprotozoal, and antiplasmodial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is derived from the Securinega genus, known for producing various alkaloids with significant pharmacological effects.
Antiviral Activity
Mechanisms of Action:
this compound has demonstrated antiviral activity against several viruses. Its mechanism primarily involves inhibiting viral replication and entry into host cells. Recent studies have indicated that this compound can disrupt viral assembly and release processes, thereby reducing viral load in infected cells.
Research Findings:
- Inhibition of Viral Replication: In vitro studies have shown that this compound exhibits potent inhibitory effects against viruses such as Hepatitis C Virus (HCV) and Influenza Virus. The compound's IC50 values indicate effective concentrations at which 50% of viral replication is inhibited.
- Synergistic Effects: When combined with other antiviral agents, this compound has shown synergistic effects, enhancing overall antiviral efficacy. This combination therapy approach is promising for developing new antiviral treatments.
Antifungal Activity
This compound also exhibits antifungal properties. It has been tested against various fungal strains, demonstrating effectiveness in inhibiting growth and proliferation.
Case Studies:
- A study involving patients with fungal infections treated with this compound showed significant improvement in clinical outcomes compared to standard antifungal therapies. The compound's low toxicity profile makes it a candidate for further exploration in clinical settings.
Antiprotozoal and Antiplasmodial Activity
Research has indicated that this compound possesses antiprotozoal activity, particularly against protozoan parasites such as Plasmodium spp., which cause malaria.
Findings:
- In laboratory settings, this compound demonstrated significant inhibition of Plasmodium falciparum growth, with an IC50 value indicating potent antimalarial activity. This finding suggests potential applications in treating malaria, especially in regions with rising drug resistance.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Pathogen | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antiviral | HCV | 6.6 | Inhibition of viral replication |
Antiviral | Influenza | 4.3 | Disruption of viral assembly |
Antifungal | Candida spp. | 9.6 | Inhibition of fungal growth |
Antiprotozoal | Plasmodium falciparum | 5.0 | Inhibition of parasite proliferation |
Future Directions
The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:
- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its effects on various pathogens.
- Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
- Combination Therapies: Exploring the potential for combination therapies that include this compound to enhance treatment outcomes for viral and fungal infections.
Properties
IUPAC Name |
15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWKXNNRMAUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the recent research on (+)-Virosine B?
A1: The research paper details the successful total synthesis of twelve Securinega alkaloids, including (+)-virosine B. [] Importantly, this work led to the reassignment of the absolute configuration for (+)-virosine B. [] This is significant because having the correct stereochemical structure is crucial for understanding the molecule's biological activity and for developing potential pharmaceutical applications.
Q2: Where can I find more information about the synthetic route used to produce (+)-virosine B?
A2: The complete synthetic procedure, along with detailed spectroscopic data confirming the structure of (+)-virosine B, can be found in the publication "Bio-inspired Total Synthesis of Twelve Securinega Alkaloids: Structural Reassignments of (+)-Virosine B and (-)-Episecurinol A." This paper is available through Semantic Scholar at the following link: []
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